molecular formula C16H14N2O3S2 B11590002 {(5E)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5E)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B11590002
M. Wt: 346.4 g/mol
InChI Key: XUQRWHIGPYDBHP-NTUHNPAUSA-N
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Description

2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound that features an indole moiety, a thiazolidinone ring, and an acetic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula

C16H14N2O3S2

Molecular Weight

346.4 g/mol

IUPAC Name

2-[(5E)-5-[(1,2-dimethylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H14N2O3S2/c1-9-11(10-5-3-4-6-12(10)17(9)2)7-13-15(21)18(8-14(19)20)16(22)23-13/h3-7H,8H2,1-2H3,(H,19,20)/b13-7+

InChI Key

XUQRWHIGPYDBHP-NTUHNPAUSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, which involves the reaction of an indole-3-aldehyde derivative with a thiazolidinone derivative in the presence of a base catalyst . The reaction is usually carried out in an aqueous medium at room temperature to ensure eco-friendly conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidinone ring can interact with nucleophilic sites in proteins, leading to enzyme inhibition or activation . These interactions can affect various cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its combination of an indole moiety, a thiazolidinone ring, and an acetic acid group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .

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